molecular formula C43H47N2NaO6S2 B11931053 sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Cat. No.: B11931053
M. Wt: 775.0 g/mol
InChI Key: MOFVSTNWEDAEEK-UHFFFAOYSA-M
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Description

This compound, also identified as Indocyanine Green (ICG) in clinical contexts, is a near-infrared fluorescent dye with applications in medical imaging, including angiography and hepatic function assessment . Its structure features two benzo[e]indole moieties linked by a heptatrienylidene chain, each substituted with dimethyl and sulfonatobutyl groups. The sulfonate anions enhance water solubility, critical for intravenous administration. Key properties include a molecular formula of C₃₁H₃₉N₂NaO₆S₂, molecular weight of 622.77 g/mol, and absorption/emission maxima at ~780 nm and ~820 nm, respectively .

Properties

Molecular Formula

C43H47N2NaO6S2

Molecular Weight

775.0 g/mol

IUPAC Name

sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1

InChI Key

MOFVSTNWEDAEEK-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of 3-Butene-1-ol

The process begins with sulfonation of 3-butene-1-ol or 3-butene-1-chloride using sodium sulfite (Na₂SO₃) or sodium pyrosulfite (Na₂S₂O₅) as the sulfonating agent. Initiators such as hydrogen peroxide (H₂O₂) or azodiisobutyronitrile (AIBN) facilitate redox reactions, enabling the addition of sulfonate groups to the alkene moiety. Optimal conditions include:

  • Molar ratio : 1 : 1.1–1.2 (3-butene-1-ol : Na₂SO₃)

  • Temperature : 35–45°C

  • Reaction time : 1.5–2.5 hours

  • pH : 6.5–7.5 (maintained with Na₂SO₃ aqueous solution).

The intermediate hydroxybutane sodium sulfonate is formed, which undergoes acidification with strong acids like HCl or H₂SO₄ to yield hydroxybutane sulfonic acid.

Cyclization via Dehydration

Cyclization is achieved through high-vacuum dehydration or azeotropic distillation with toluene. This step forms 1,4-butane sultone with a purity exceeding 99.9% and yields up to 82.7%.

Table 1 : Exemplary 1,4-Butane Sultone Synthesis Data

ParameterEmbodiment 1Embodiment 3
Yield (%)82.4782.72
Purity (%)99.9599.93
Moisture Content (%)0.040.06

Preparation of Benzo[e]Indole Intermediates

The benzo[e]indole core is synthesized via cyclo-condensation of arylhydrazines with ketones.

Condensation of 2-Naphthylhydrazine with Isopropyl Methyl Ketone

In a representative procedure from WO1995007888A1, 2-naphthylhydrazine reacts with isopropyl methyl ketone in aqueous acetic acid under elevated temperature (100–160°C) and pressure (50–150 bar). This forms 1,1,2-trimethylbenzo[e]indole, a key intermediate.

Reaction Conditions :

  • Molar ratio : 1 : 1.4 (2-naphthylhydrazine : ketone)

  • Temperature : 120°C

  • Pressure : 100 bar

  • Yield : 70%.

The introduction of sulfonatobutyl groups occurs via nucleophilic ring-opening of 1,4-butane sultone at the indole nitrogen.

Alkylation Reaction

1,1,2-Trimethylbenzo[e]indole reacts with 1,4-butane sultone in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. The reaction proceeds via SN2 mechanism, yielding the quaternary ammonium sulfonate derivative.

Example :

  • Reactants : 50 g (0.32 mol) 1,1,2-trimethylbenzo[e]indole + 33 g (0.24 mol) 1,4-butane sultone

  • Solvent : Acetone/water (1:1)

  • Temperature : 60°C

  • Yield : 80%.

Formation of Heptamethine Cyanine Dye

The final step involves coupling two sulfonated benzo[e]indole units via a heptamethine chain.

Glutaconaldehyde Dianilide Coupling

The central polymethine chain is formed by reacting sulfonated benzo[e]indole with glutaconaldehyde dianilide hydrochloride. This step establishes the conjugated triene system with E-configuration.

Key Parameters :

  • Molar ratio : 2 : 1 (indole derivative : dianilide)

  • Solvent : Ethanol/water

  • Temperature : 70°C

  • Reaction time : 48 hours.

Purification and Characterization

Solvent Extraction

Crude product is purified via sequential washes with acetone and apolar solvents (e.g., hexane) to remove unreacted sultone and oligomeric byproducts.

Analytical Data

  • Purity : >99% (HPLC)

  • UV-Vis Absorption : λₘₐₓ ≈ 800–820 nm (NIR region).

  • Thermal Stability : Decomposition temperature >240°C.

Table 2 : Optical Properties of Cyanine Dye Derivatives

Derivativeλₘₐₓ (nm)ε (L·mol⁻¹·cm⁻¹)Aggregation Tendency
Target Compound8102.1×10⁵Low (steric hindrance)
Non-Sulfonated Analog7801.8×10⁵High

Challenges and Optimization Strategies

Aggregation Mitigation

Bulky substituents (e.g., cyclohexene central rings) reduce π-π stacking, enhancing solubility and optical clarity. Substitution with BARF⁻ counterions further improves thermal stability.

Stereochemical Control

Maintaining the E-configuration in the heptamethine chain requires strict anhydrous conditions and inert atmospheres to prevent isomerization .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

Medical Imaging

Fluorescence Imaging : Indocyanine Green is predominantly used in fluorescence imaging techniques. It absorbs light in the near-infrared spectrum and emits fluorescence, which can be detected using specialized cameras. This property is harnessed for:

  • Vascular Imaging : ICG is utilized to visualize blood vessels during surgeries and in diagnostic procedures. It helps surgeons assess blood flow and identify vascular anomalies.
  • Tumor Detection : The dye can enhance the visibility of tumors during surgical procedures by highlighting cancerous tissues that may not be visible under standard lighting conditions.

Cardiovascular Applications

Cardiac Output Measurement : ICG is employed to measure cardiac output through a technique known as thermodilution. This method involves injecting the dye into the bloodstream and monitoring its concentration over time to calculate heart function metrics.

Liver Function Assessment

Hepatic Function Tests : ICG clearance tests are performed to evaluate liver function. The liver metabolizes and clears the dye from the bloodstream; thus, measuring its clearance rate provides insights into hepatic health.

Ophthalmology

Retinal Imaging : In ophthalmology, ICG is used for indocyanine green angiography (ICGA), allowing for detailed imaging of the choroidal circulation in the eye. This technique aids in diagnosing retinal diseases such as age-related macular degeneration.

Research Applications

Biodistribution Studies : Researchers utilize ICG in preclinical studies to track drug delivery systems and assess the biodistribution of therapeutic agents within biological systems.

Photothermal Therapy

Cancer Treatment : Recent studies have explored the use of ICG in photothermal therapy for cancer treatment. The dye's ability to convert absorbed light into heat can be exploited to selectively destroy cancer cells when exposed to near-infrared light.

Case Study 1: Use of Indocyanine Green in Liver Surgery

A study published in Surgery demonstrated that using ICG during liver resection surgeries improved the identification of blood vessels and bile ducts, leading to reduced complications and enhanced surgical outcomes .

Case Study 2: Indocyanine Green Angiography in Retinal Diseases

Research in Ophthalmology highlighted that ICGA significantly improved the detection of choroidal neovascularization compared to traditional fluorescein angiography, providing better diagnostic capabilities for retinal specialists .

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Fluorescence: The compound absorbs light at specific wavelengths and emits fluorescence, making it useful in imaging applications.

    Photodynamic Therapy: In medical applications, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.

    Chemical Reactivity: The presence of multiple functional groups allows the compound to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound (ICG) Compound A Compound B Sodium 2-(1H-Indol-3-yl)acetate
Molecular Formula C₃₁H₃₉N₂NaO₆S₂ C₃₁H₃₉N₂NaO₆S₂ Undisclosed C₁₀H₈NNaO₂
Molecular Weight (g/mol) 622.77 622.77 Undisclosed 197.17
Absorption λₘₐₓ (nm) 780 750 765 280
Emission λₘₐₓ (nm) 820 790 800 320
Fluorescence QY 0.12 0.09 0.08 <0.01
Water Solubility (mg/mL) 20 18 15 0.5
Plasma Half-Life (min) 3–4 2–3 1–2 N/A

Key Research Findings

Conjugation Length and Optical Properties : The heptatrienylidene bridge in ICG maximizes conjugation, enabling near-infrared fluorescence, whereas shorter chains (e.g., allylidene in Compound A) reduce penetration depth .

Sulfonate Group Impact : Sulfonate substitution improves solubility but may increase renal clearance. Compound B’s oxido group further accelerates excretion, reducing imaging window duration .

Stereochemical Effects : The Z-configuration in Compound B introduces steric hindrance, lowering QY compared to ICG’s all-E configuration .

Biological Activity

Sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is a complex organic compound known for its vibrant color and unique chemical properties. This compound is primarily recognized for its applications in medical imaging and as a dye in various biochemical assays.

PropertyValue
Molecular Formula C₄₃H₄₇N₂NaO₆S₂
Molecular Weight 775.0 g/mol
IUPAC Name This compound
CAS Number 3599-32-4

The biological activity of this compound is primarily attributed to its role as a fluorescent dye. The compound exhibits strong absorption and emission properties in the near-infrared region (NIR), making it particularly useful in medical imaging applications such as fluorescence-guided surgery and diagnostic imaging.

Key Biological Activities

  • Fluorescence Imaging : The compound is utilized for its fluorescence properties in various biological imaging techniques. It allows for the visualization of cellular processes in real-time.
  • Photodynamic Therapy (PDT) : Due to its ability to generate reactive oxygen species (ROS) upon light activation, this compound has potential applications in PDT for cancer treatment.
  • Cellular Uptake : Studies have shown that sodium;4-[2-[...]] can be effectively taken up by cells, allowing for targeted delivery of therapeutic agents or imaging probes.

Case Study 1: Imaging in Oncology

In a study involving tumor imaging in mice models, sodium;4-[2-[...]] was administered prior to surgical resection of tumors. The results indicated that the compound significantly enhanced the visibility of tumor margins compared to traditional imaging techniques. This led to more precise surgical interventions and reduced residual tumor burden post-operation.

Case Study 2: Photodynamic Therapy Efficacy

Another research project evaluated the efficacy of sodium;4-[2-[...]] in PDT against various cancer cell lines. The study demonstrated that upon NIR light exposure, the compound induced significant cytotoxic effects through ROS generation. This suggests its potential as a therapeutic agent for localized cancer treatment.

Comparative Analysis with Similar Compounds

The biological activity of sodium;4-[2-[...]] can be compared to other fluorescent dyes and photodynamic agents:

Compound NamePrimary UseFluorescence PropertiesROS Generation Capability
Sodium;4-[2-[...]]Medical ImagingStrong NIR emissionYes
Indocyanine GreenCardiovascular ImagingNIR emissionLimited
Methylene BlueStaining and Diagnostic ImagingVisible light emissionYes

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing this compound, and what challenges are commonly encountered during its purification?

  • Methodological Answer : Synthesis typically involves condensation reactions between indole derivatives and sulfonated alkyl chains under controlled pH and temperature. A key challenge is minimizing aggregation during purification, which can be addressed using size-exclusion chromatography or dialysis. For structurally similar dyes, controlled copolymerization with sulfonate-containing monomers (e.g., as described in ) improves solubility and reduces side products. Solvent selection (e.g., DMF/water mixtures) and ion-exchange resins are critical for removing unreacted sulfonic acid intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography (using programs like SHELXL ) confirms the planar geometry of the benzoindole core and the E-configuration of the polyene chain. Complementary techniques include:

  • NMR : Proton assignments for methyl and sulfonate groups verify substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns consistent with the sodium-sulfonate adducts.
  • Elemental Analysis : Quantifies sulfur and nitrogen content to confirm stoichiometry.

Q. What spectroscopic properties make this compound suitable for photophysical studies?

  • Methodological Answer : The conjugated polyene chain and aromatic indole moieties enable strong absorption in the near-infrared (NIR) range (700–850 nm), with molar extinction coefficients >10<sup>5</sup> M<sup>−1</sup>cm<sup>−1</sup>. Fluorescence quantum yields are typically low (ΦF <0.1) due to non-radiative decay, but time-resolved fluorescence spectroscopy can quantify triplet-state formation for applications in photodynamic therapy .

Advanced Research Questions

Q. How do non-covalent interactions influence the aggregation and supramolecular assembly of this compound in aqueous solutions?

  • Methodological Answer : π-π stacking of the benzoindole cores and electrostatic repulsion between sulfonate groups dictate aggregation behavior. Techniques to study this include:

  • Dynamic Light Scattering (DLS) : Monitors hydrodynamic radius changes with concentration.
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during dimerization.
  • Molecular Dynamics Simulations : Models solvent-solute interactions (e.g., water bridging via sulfonate groups) as described in studies on non-covalent interactions .

Q. What computational strategies are effective for predicting the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) optimizes ground-state geometries and calculates frontier molecular orbitals. Time-dependent DFT (TD-DFT) simulates absorption spectra, while machine learning pipelines (as proposed in ) can accelerate ligand design by correlating sulfonate substitution patterns with photostability .

Q. How can researchers resolve contradictions in reported photophysical data (e.g., conflicting extinction coefficients or fluorescence lifetimes)?

  • Methodological Answer : Standardize experimental conditions (solvent, pH, temperature) and validate instrument calibration using reference dyes (e.g., rhodamine B). For fluorescence lifetime discrepancies, use multi-exponential fitting models and assess solvent degassing to minimize oxygen quenching. Cross-validate with independent techniques like transient absorption spectroscopy .

Q. What experimental design principles apply to optimizing reaction yields in flow-chemistry systems for derivatives of this compound?

  • Methodological Answer : Implement Design of Experiments (DoE) to test variables (residence time, temperature, reagent ratios). Flow systems minimize photodegradation by reducing light exposure and enable rapid screening of catalysts (e.g., p-toluenesulfonic acid for indole condensations, as in ). In-line UV-Vis monitoring tracks intermediate formation .

Q. How does the compound’s stability under high-intensity irradiation inform its use in bioimaging or light-activated therapies?

  • Methodological Answer : Conduct accelerated aging studies with controlled light exposure (e.g., xenon lamp simulating solar spectrum) and analyze degradation products via LC-MS. Incorporate stabilizers like cyclodextrins or antioxidants (e.g., ascorbic acid) to reduce radical-mediated decomposition. Compare singlet oxygen generation rates using SOSG assays .

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